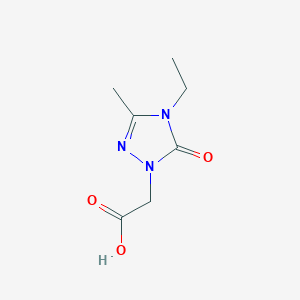![molecular formula C14H18ClN3O2 B2884562 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine CAS No. 2094275-22-4](/img/structure/B2884562.png)
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine, also known as AZD-8055, is a synthetic compound that belongs to the class of mTOR inhibitors. This compound has shown promising results in various scientific research studies, especially in the field of cancer research.
Mechanism of Action
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine inhibits the activity of mTOR by binding to the ATP-binding site of the mTOR kinase. This binding prevents the phosphorylation of downstream targets, which are involved in cell growth and proliferation. The inhibition of mTOR activity also leads to the activation of autophagy, which is a process of cellular self-degradation.
Biochemical and Physiological Effects:
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of autophagy, and suppression of angiogenesis. It has also been found to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine in lab experiments is its specificity towards mTOR inhibition, which makes it a potent and selective inhibitor. However, its limitations include its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine research, including the development of more potent and selective mTOR inhibitors, the investigation of its combination therapy with other anticancer agents, and the exploration of its potential applications in other diseases, such as neurodegenerative disorders.
In conclusion, 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine is a promising compound that has shown potential applications in cancer research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential in cancer treatment and other diseases.
Synthesis Methods
The synthesis of 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine involves several steps, including the reaction of 2-chloropyridine-4-carboxylic acid with 3-aminomethylazetidine, followed by the reaction with morpholine. The final product is obtained after purification and isolation through chromatography.
Scientific Research Applications
4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine has been extensively studied for its potential applications in cancer research. It has been found to inhibit the mTOR pathway, which is a key regulator of cell growth and division. This inhibition leads to the suppression of tumor growth and proliferation, making 4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(morpholin-4-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-13-7-12(1-2-16-13)14(19)18-9-11(10-18)8-17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBZUQNRAJDEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2884480.png)




![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2884488.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2884491.png)






